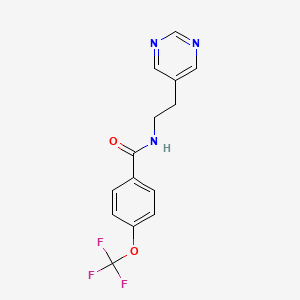

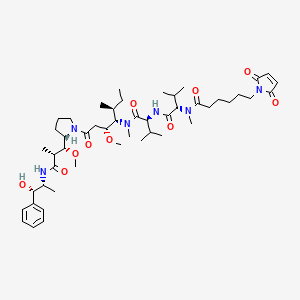

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. Notably, catalytic protodeboronation of alkyl boronic esters has been utilized, employing a radical approach. This method allows for the functionalization of boronic esters, leading to the formation of N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide . Additionally, environmentally friendly techniques have been explored, enabling the synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates, which could potentially be adapted for the synthesis of our target compound .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds

Several studies have been dedicated to synthesizing novel compounds derived from pyrimidine structures and evaluating their biological activities. For instance, novel derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, showing significant activity in various models (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research explored the design and synthesis of a small molecule histone deacetylase (HDAC) inhibitor, highlighting its selective inhibition of HDACs and its promise as an anticancer drug (Zhou et al., 2008). Additionally, N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified for their activity in animal models of epilepsy and pain (Amato et al., 2011).

Chemical Characterization and Potential Antiviral Activities

Novel benzamide-based 5-aminopyrazoles and their derivatives were synthesized and characterized for their anti-influenza A virus (subtype H5N1) activity, with several compounds showing significant antiviral activities (Hebishy, Salama, & Elgemeie, 2020). This demonstrates the potential of such compounds in addressing viral infections.

Exploration of Pharmacokinetic Properties

Research on the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients has provided insights into the main metabolic pathways, highlighting the importance of understanding the pharmacokinetics of such compounds for clinical applications (Gong, Chen, Deng, & Zhong, 2010).

Antioxidant and Anti-Inflammatory Activities

Studies on pyrimidine and thiophene derivatives have shown promising antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Lahsasni, Al-Hemyari, Ghabbour, Nasser Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018). This highlights the diverse pharmacological potential of compounds synthesized from pyrimidine structures.

properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-11(2-4-12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZHELBONKQSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC2=CN=CN=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2963505.png)

![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)